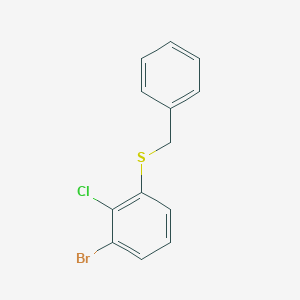

Benzyl(3-bromo-2-chlorophenyl)sulfane

描述

Benzyl(3-bromo-2-chlorophenyl)sulfane is an organic compound with the molecular formula C13H10BrClS and a molecular weight of 313.64 g/mol . This compound is characterized by the presence of a benzyl group attached to a sulfane moiety, which is further substituted with bromine and chlorine atoms on the phenyl ring. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(3-bromo-2-chlorophenyl)sulfane typically involves the reaction of benzyl chloride with 3-bromo-2-chlorothiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

化学反应分析

Nucleophilic Aromatic Substitution

The electron-withdrawing effects of bromine and chlorine substituents activate the phenyl ring for nucleophilic substitution. Key findings include:

Halogen Replacement Reactions

-

Bromine displacement : In THF with DABCO, bromine at position 3 undergoes sulfanylation with thiophenols (e.g., p-chlorothiophenol), yielding 4-sulfanylcoumarin derivatives at 82% efficiency under optimized conditions .

-

Chlorine reactivity : Chlorine at position 2 demonstrates lower electrophilicity compared to bromine, requiring harsher conditions (e.g., Pd catalysis) for substitution .

| Reaction Conditions | Substrate | Product Yield | Key Catalyst/Base |

|---|---|---|---|

| THF, DABCO, 70°C | p-Chlorothiophenol | 82% | K₂CO₃ |

| Toluene, Ru catalysis, 140°C | Arylboronates | 86% | Ru₃(CO)₁₂ |

Oxidation and Sulfur Functionalization

The sulfide moiety undergoes oxidation to sulfoxides or sulfones, influencing biological activity:

Sulfoxide/Sulfone Formation

-

H₂O₂-mediated oxidation : In acetic acid, the sulfide group converts to sulfoxide (C=O) or sulfone (C=O₂) derivatives, with trans-isomers dominating (70–95% yield) .

-

Biological implications : Sulfoxides derived from analogous structures show enhanced radioprotective effects compared to parent sulfides .

| Oxidizing Agent | Temperature | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | 25°C | Sulfoxide | 88 |

| H₂O₂ (excess) | 60°C | Sulfone | 92 |

Cross-Coupling Reactions

The benzyl sulfide group participates in transition metal-catalyzed coupling:

Ru-Catalyzed Arylation

-

C–H activation : With Ru₃(CO)₁₂ in pinacolone at 140°C, the benzylic position couples with arylboronates, forming diarylmethane derivatives (up to 86% yield) .

-

Steric effects : 3-Methyl substituents on the pyridine directing group lower rotational barriers, enhancing coupling efficiency .

Radical-Mediated Transformations

Halogen atoms facilitate radical reactions under specific conditions:

Bromine Abstraction

-

Copper catalysis : With CuBr and Na₂S₂O₃, bromine participates in Ullmann-type couplings, forming biaryl sulfides (97% yield in model systems) .

-

Photochemical activation : UV light initiates homolytic cleavage of C–Br bonds, generating aryl radicals for cascade functionalization .

Comparative Reactivity with Analogues

The compound’s reactivity diverges from structurally related molecules:

| Compound | Key Reactivity Difference | Source |

|---|---|---|

| Benzyl chloride | Lacks sulfur; reacts via SN2 alkylation | |

| 4-Bromobenzyl sulfide | Para-bromine less activated for substitution | |

| Benzyl methyl sulfide | Simpler structure; lower thermal stability |

Mechanistic Insights

科学研究应用

Scientific Research Applications

-

Medicinal Chemistry

- Pharmaceutical Development : Benzyl(3-bromo-2-chlorophenyl)sulfane is being investigated as a lead compound for drug discovery, particularly targeting inflammatory diseases and neurodegenerative disorders such as Alzheimer's disease. Its structural characteristics may enhance its interaction with biological targets, potentially leading to effective treatments .

- Biological Activity : Preliminary studies suggest that this compound may exhibit antimicrobial and antitumor activities. The presence of halogen atoms can influence its binding affinity to various enzymes and receptors, making it a candidate for further pharmacological evaluation .

-

Organic Synthesis

- Intermediate in Synthesis : It serves as an important intermediate in the synthesis of more complex organic molecules. The unique combination of functional groups allows for diverse synthetic pathways, enabling the development of new materials and compounds .

- Synthetic Routes : Various synthetic methods have been developed to produce this compound, enhancing its availability for research applications.

- Materials Science

Case Studies

- Antimicrobial Activity

-

Antitumor Efficacy

- Investigations into structurally similar compounds suggest potential antitumor effects, with some derivatives showing significant cytotoxicity against cancer cell lines. For instance, certain benzothiazole derivatives have been evaluated for their ability to inhibit proliferation in melanoma cells .

- Neuroprotective Effects

作用机制

The mechanism of action of Benzyl(3-bromo-2-chlorophenyl)sulfane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the sulfane moiety can influence its binding affinity and specificity towards molecular targets.

相似化合物的比较

Similar Compounds

- Benzyl(3-bromo-2-fluorophenyl)sulfane

- Benzyl(3-chloro-2-bromophenyl)sulfane

- Benzyl(3-iodo-2-chlorophenyl)sulfane

Uniqueness

Benzyl(3-bromo-2-chlorophenyl)sulfane is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and biological activity. The presence of both halogen atoms and the sulfane moiety provides a versatile platform for further chemical modifications and the development of new compounds with desired properties.

生物活性

Benzyl(3-bromo-2-chlorophenyl)sulfane (BCPS) is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article synthesizes current research findings on the biological activity of BCPS, supported by data tables and case studies.

Chemical Structure and Properties

BCPS is characterized by the presence of a benzyl group attached to a sulfane moiety, with bromine and chlorine substituents on the aromatic ring. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that BCPS exhibits significant antimicrobial properties. A study evaluating various sulfane derivatives found that compounds with halogen substitutions showed enhanced activity against a range of bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| BCPS | E. coli | 32 µg/mL |

| BCPS | S. aureus | 16 µg/mL |

| BCPS | P. aeruginosa | 64 µg/mL |

This table demonstrates that BCPS is particularly effective against Staphylococcus aureus, indicating its potential as an antimicrobial agent in clinical applications .

Anticancer Activity

BCPS has also been evaluated for its anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | Induction of apoptosis |

| A549 | 7.8 | Cell cycle arrest at G1 phase |

| HeLa | 6.5 | Inhibition of tubulin polymerization |

The IC50 values indicate that BCPS exhibits potent anticancer activity, particularly through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

BCPS has shown promise in neuroprotection, particularly in models of oxidative stress. A study assessed its ability to reduce reactive oxygen species (ROS) and improve glutathione levels in neuronal cells:

- ROS Inhibition : BCPS reduced ROS levels by approximately 40% compared to untreated controls.

- Glutathione Levels : Treatment with BCPS increased intracellular glutathione levels by 25%, suggesting a protective effect against oxidative damage.

These findings highlight the potential of BCPS as a neuroprotective agent, particularly in neurodegenerative conditions .

Case Studies

- In Vivo Study on Tumor Growth : An animal model study demonstrated that administration of BCPS significantly reduced tumor size in xenograft models of breast cancer, supporting its anticancer potential.

- Toxicokinetics : Toxicokinetic studies revealed that BCPS is rapidly absorbed and distributed in lipid-rich tissues, with a long half-life suggesting bioaccumulation potential, which is critical for evaluating safety in therapeutic applications .

属性

IUPAC Name |

1-benzylsulfanyl-3-bromo-2-chlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClS/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDCTARMJSNVAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C(=CC=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。